molecular formula C22H19N3O2 B3365743 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- CAS No. 126006-83-5

1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)-

Cat. No.: B3365743
CAS No.: 126006-83-5
M. Wt: 357.4 g/mol
InChI Key: ZXQMWSDONKHCQV-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a biphenyloxymethyl group and at the 2-amine position with a 3-methylphenyl moiety. The biphenyl group may contribute to improved lipophilicity and binding affinity in biological targets, while the 3-methylphenyl substituent introduces steric and electronic effects that influence reactivity .

Properties

IUPAC Name

N-(3-methylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-6-5-9-19(14-16)23-22-25-24-21(27-22)15-26-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQMWSDONKHCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155050
Record name 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126006-83-5
Record name 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126006835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2-amine, 5-(((1,1’-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Substitution Reactions: The introduction of the biphenyl and methylphenyl groups can be carried out through nucleophilic substitution reactions. This often involves the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine, 5-(((1,1’-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, bases like K₂CO₃, and solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1,3,4-Oxadiazol-2-amine, 5-(((1,1’-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2-amine, 5-(((1,1’-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents (Position 5) N-Substituent (Position 2) Key Properties/Activities Reference
Target Compound Biphenyloxymethyl 3-Methylphenyl Lipophilic, potential kinase binding
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)- 4-Nitrophenyl 4-Methoxyphenyl GSK-3β inhibition via H-bonding
5-(3-Bromophenyl)-N-aryl- 3-Bromophenyl Varied aryl groups Anticancer activity
N-Dodecyl-5-(4-nitrophenyl)- 4-Nitrophenyl Dodecyl chain Enhanced solubility in lipids

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in ) enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition.
  • Long alkyl chains (e.g., dodecyl in ) improve lipid solubility but may reduce bioavailability due to high molecular weight.
  • Halogenated aryl groups (e.g., bromophenyl in ) increase steric bulk and alter electronic profiles, affecting target selectivity.

Comparison with Thiadiazole Bioisosteres

Replacing the oxadiazole oxygen with sulfur (thiadiazole) significantly alters properties:

Compound Class Core Structure Example Substituents Biological Activity Reference
1,3,4-Oxadiazol-2-amine O in ring Biphenyloxymethyl, 3-methylphenyl Kinase inhibition, anti-inflammatory
1,3,4-Thiadiazol-2-amine S in ring 4-Chlorobenzylidene Insecticidal, fungicidal

Key Insights :

  • Thiadiazoles exhibit broader-spectrum biological activities (e.g., insecticidal ) due to sulfur’s polarizability and stronger intermolecular interactions.
  • Oxadiazoles are more metabolically stable, as sulfur in thiadiazoles may undergo oxidation .

Enzyme Inhibition

  • The target compound’s biphenyloxymethyl group may mimic ATP’s adenine ring in kinase binding, similar to 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-, which binds GSK-3β via H-bonds with Tyr134 and Val135 .
  • N-(3-Chloro-4-fluorophenyl)-1,3,4-oxadiazol-2-amine shows superior anti-inflammatory activity to ibuprofen, highlighting the role of halogenated aryl groups .

Antimicrobial and Anticancer Effects

  • 5-(3-Bromophenyl)-N-aryl-1,2,4-triazol-3-amine derivatives exhibit anticancer activity via apoptosis induction .
  • Long alkyl chains (e.g., dodecyl in ) may reduce antimicrobial efficacy due to poor aqueous solubility.

Physicochemical Properties

Property Target Compound 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)- N-Dodecyl-5-(4-nitrophenyl)-
Melting Point (°C) Not reported 257–259 104–130
LogP (Predicted) ~4.5 (highly lipophilic) ~3.8 ~6.0 (due to dodecyl chain)
Hydrogen Bond Capacity 2 acceptors, 1 donor 3 acceptors, 1 donor 2 acceptors, 1 donor

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)- is a derivative of this class and exhibits a range of pharmacological properties. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

Synthesis and Structural Characterization

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with various carbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, the compound in focus has been characterized using 1H^{1}H NMR and 13C^{13}C NMR spectroscopy to elucidate its molecular framework.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of 1,3,4-oxadiazole derivatives. The compound has shown significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. In comparative assays against standard antibiotics like amoxicillin, it displayed comparable or superior antibacterial properties.

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic Comparison
Staphylococcus aureus15AmoxicillinComparable
Pseudomonas aeruginosa18CefiximeSuperior

Anticancer Activity

Research indicates that this oxadiazole derivative exhibits potent anticancer activity by targeting specific enzymes involved in cancer cell proliferation. Molecular docking studies have highlighted its ability to inhibit key proteins such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for tumor growth.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 levels.
  • IC50 Values : The IC50 values for various cancer cell lines indicate strong cytotoxic effects.
Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
HeLa2.41HDAC inhibition

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of the compound have been evaluated through various in vivo models. It has shown significant reduction in edema and pain responses comparable to established anti-inflammatory drugs.

Case Studies

A notable study conducted by Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity. The most promising candidates demonstrated high efficacy against Mycobacterium bovis BCG both in active and dormant states. Molecular docking revealed strong binding affinities to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis.

Structure-Activity Relationship (SAR)

The biological activity of 1,3,4-oxadiazole derivatives is closely linked to their structural features. Modifications at various positions on the oxadiazole ring can enhance or diminish their pharmacological effects. For example:

  • Substituents on the phenyl ring significantly influence antibacterial potency.
  • Alkyl chain length affects anticancer activity.

Q & A

Q. What are the standard synthetic protocols for preparing 1,3,4-oxadiazole derivatives like this compound, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazide precursors under dehydrating conditions. For example, hydrazide derivatives (e.g., N-phenylhydrazine carboxamide) can react with iodine in the presence of NaOH and KI to form the oxadiazole ring . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux conditions), and catalyst selection. Optimization often employs Design of Experiments (DoE) to balance yield and purity. Post-synthesis, purification via recrystallization (e.g., DMSO/water mixtures) and characterization by NMR and mass spectrometry (MS) are critical .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR for functional group identification (e.g., oxadiazole protons at δ 8.5–9.0 ppm), IR spectroscopy for detecting N–H stretches (~3300 cm⁻¹), and single-crystal X-ray diffraction for absolute stereochemical assignment. For example, X-ray studies of analogous oxadiazoles reveal intramolecular hydrogen bonds (e.g., C–H⋯N) stabilizing the planar oxadiazole ring . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. What biological activity screening strategies are recommended for this compound?

  • Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests (e.g., MTT assay). The biphenyl and methylphenyl moieties suggest potential interactions with hydrophobic binding pockets in proteins . Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes (e.g., COX-2) are essential. Parallel molecular docking studies (using AutoDock Vina) can predict binding modes and guide target selection .

Advanced Research Questions

Q. How can synthetic yield be improved for analogs with bulky substituents like the biphenyl group?

  • Methodological Answer : Bulky groups often hinder cyclization. Strategies include:
  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Lewis acid catalysts (e.g., ZnCl₂) to stabilize intermediates.
  • Solvent optimization : High-polarity solvents (DMF or DMSO) improve solubility of aromatic precursors.
  • Protecting groups (e.g., tert-butyl) to reduce steric hindrance during ring formation. Post-cyclization deprotection can restore functionality .

Q. How should researchers address contradictory data in biological activity reports for similar oxadiazole derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum content) or compound stability. Mitigation steps:
  • Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Stability studies : Monitor compound degradation in DMSO/PBS using HPLC.
  • Metabolite profiling (LC-MS) to identify active/inactive derivatives. For example, methoxy-substituted analogs may undergo demethylation, altering activity .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-311G(d,p)) to map electrostatic potential surfaces (MEP) and identify nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations to assess binding pocket interactions over time (e.g., with GROMACS).
  • QSAR modeling using descriptors like logP, polar surface area, and HOMO-LUMO gaps. For example, electron-withdrawing groups on the oxadiazole ring enhance π-π stacking with aromatic residues .

Q. How does the biphenyloxy moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The biphenyl group increases lipophilicity (logP > 3), enhancing membrane permeability but reducing aqueous solubility. Computational tools like Schrödinger’s QikProp predict ADME properties. Experimental validation includes:
  • Solubility testing in PBS/ethanol mixtures.
  • Permeability assays (e.g., Caco-2 monolayer).
  • Thermogravimetric analysis (TGA) to assess thermal stability, critical for formulation .

Advanced Methodological Challenges

Q. What strategies resolve ambiguities in hydrogen bonding networks observed in crystallographic studies?

  • Methodological Answer : Ambiguities arise from disordered solvent molecules or weak interactions. Solutions include:
  • High-resolution XRD (synchrotron sources) to improve data quality.
  • Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯O vs. N–H⋯N).
  • Variable-temperature XRD to track dynamic hydrogen bonding .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Isosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl).
  • Deuterium incorporation at metabolically vulnerable sites (C–D bonds resist cytochrome P450 oxidation).
  • Prodrug approaches : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .

Q. What experimental and computational tools validate the role of the oxadiazole ring in biological activity?

  • Methodological Answer :
  • SAR by catalog : Compare activity of oxadiazole vs. triazole or thiadiazole analogs.
  • Alanine scanning mutagenesis to identify key residues in target proteins.
  • NMR titration experiments to detect direct binding between the oxadiazole and protein active sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)-
Reactant of Route 2
1,3,4-Oxadiazol-2-amine, 5-(((1,1'-biphenyl)-4-yloxy)methyl)-N-(3-methylphenyl)-

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